(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal
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Overview
Description
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal is a complex organic compound characterized by multiple hydroxyl groups and a hexanal backbone. This compound is notable for its intricate stereochemistry and the presence of a hexose sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal typically involves the use of protected sugar derivatives. The key steps include:
Protection of Hydroxyl Groups: Initial protection of hydroxyl groups to prevent unwanted reactions.
Formation of the Hexanal Backbone: Introduction of the hexanal group through selective oxidation.
Deprotection: Removal of protective groups to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve enzymatic synthesis due to the high specificity required for the stereochemistry. Enzymes such as glycosyltransferases are employed to achieve the desired configuration.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: Hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acid chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it serves as a model compound for studying carbohydrate metabolism and enzyme interactions due to its sugar moiety.
Medicine
Industry
Industrially, it is used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors that recognize its sugar moiety. The multiple hydroxyl groups allow for extensive hydrogen bonding, facilitating binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
Glucose: A simple sugar with a similar hydroxyl group arrangement but lacks the hexanal group.
Sucrose: A disaccharide that shares the sugar moiety but has a different overall structure.
Mannose: Another hexose sugar with a different stereochemistry.
Uniqueness
What sets (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal apart is its unique combination of a hexanal backbone with a hexose sugar moiety, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)10(21)12(22,6(17)3-15)11-9(20)8(19)7(18)5(2-14)23-11/h1,4-11,14-22H,2-3H2/t4-,5-,6-,7-,8+,9-,10-,11?,12-/m1/s1 |
InChI Key |
MDZVNEKSTCYMTL-ZNZYOFOTSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)[C@@]([C@@H](CO)O)([C@@H]([C@@H](C=O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)C(C(CO)O)(C(C(C=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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